2-(1,4-Benzodioxan-2-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of “2-(1,4-Benzodioxan-2-yl)ethanol” can be achieved through several methods. One commonly used method is the Grignard reaction between 1,4-benzodioxan-2-carboxylic acid and magnesium, followed by the reaction with ethylene oxide to yield the desired product. Another method involves the Gewald reaction of 2-acetyl-1,4-benzodioxane with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine .Scientific Research Applications
Crystal-to-Crystal Transformations in Metal-Organic Frameworks : This study discusses the transformations in a microporous, laminated metal-organic framework (MOF) triggered by guest exchange, dehydration, and re-adsorption processes. The framework shows robustness to high temperatures and is insoluble in common organic solvents. It undergoes structural transformations when soaked in methanol and ethanol solutions, demonstrating its reactivity and potential application in material sciences (Zeng, Feng, & Chen, 2004).
Solvent Effects on Molecular Aggregation : This research presents findings on the impact of solvents like ethanol on molecular aggregation in specific compounds. The study indicates that ethanol influences the fluorescence effects and aggregation processes in these compounds, which is crucial for understanding solvent interactions in chemical processes (Matwijczuk et al., 2016).
Green Synthesis of Enantiopure Alcohols : The study highlights a green method for producing enantiopure (S)-1-(benzofuran-2-yl) ethanol using Lactobacillus paracasei. This biocatalytic method demonstrates a sustainable approach to synthesizing chiral alcohols, which are valuable in natural product and drug synthesis (Şahin, 2019).
Synthesis and Electrochemistry of Non-Aggregated Silicon Phthalocyanines : In this research, the synthesis and characterization of new silicon phthalocyanines with specific substituents are discussed. The study explores the solubility and aggregation behavior of these compounds in various organic solvents, including ethanol, highlighting their potential application in material sciences and electrochemistry (Bıyıklıoğlu & Baş, 2015).
Study of Excess Refractive Indices in Binary Systems : This paper reports on the refractive indices measured for benzene+ethanol and hexane+ethanol binary systems. Understanding these indices is crucial in selecting optimal systems using new nanomaterials for various technological processes (Bozorova et al., 2020).
Skin Permeation Enhancing Effect of Ethanol : This study uses molecular dynamics simulations to explore how ethanol enhances skin permeability, which is vital for pharmaceutical and cosmetic applications. The research provides insights into ethanol's actions on skin lipid bilayers, influencing drug delivery systems (Gupta et al., 2020).
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Benzodioxan-2-yl)ethanol | |
CAS RN |
62590-71-0 | |
Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC106883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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